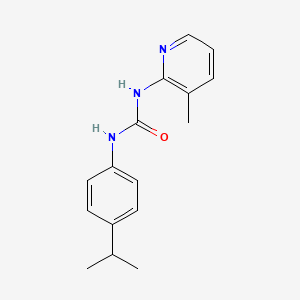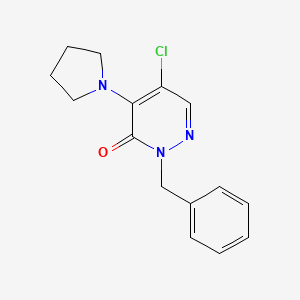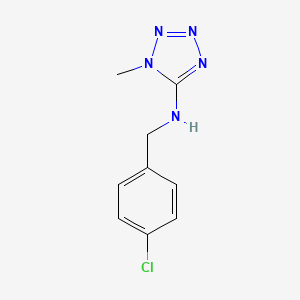
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate, also known as AOTMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AOTMF is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in the immune response.
Biochemical and Physiological Effects:
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases. 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has also been shown to induce cell death in cancer cells and to inhibit the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate in lab experiments is its high yield and purity, which makes it easy to obtain and work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the mechanism of action of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate involves the reaction of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidine with 2-furoyl chloride in the presence of a base. This reaction results in the formation of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has also been shown to have anticancer activity against various types of cancer cells.
Propriétés
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)22-17-15(2,3)9-12(10-16(17,4)5)21-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYAQHPRSQQDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CO2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)

![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)
